Levofenfluramine
Description
Properties
IUPAC Name |
(2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGIVFWFUFKIQN-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H](C)CC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191009 | |
| Record name | Levofenfluramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37577-24-5 | |
| Record name | (-)-Fenfluramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37577-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levofenfluramine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levofenfluramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Ethyl-α-methyl-m-trifluoromethyl-L-phenethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOFENFLURAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953A94Y45B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of levofenfluramine involves several steps:
Reaction with Acetic Anhydride: The acetic acid derivative is then reacted with acetic anhydride and a catalyst to form 1-(3-(trifluoromethyl)phenyl)propan-2-one.
Reductive Amination: The final step involves reductive amination of the propan-2-one derivative with ethylamine using a borohydride reducing agent to yield this compound.
Chemical Reactions Analysis
Levofenfluramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the behavior of amphetamine derivatives.
Biology: Research has focused on its effects on neurotransmitter release and receptor interactions.
Mechanism of Action
Levofenfluramine primarily acts as a serotonin releasing agent, although it is less potent than its dextrorotatory counterpart, dexfenfluramine . It also behaves as a dopamine receptor antagonist, which may counteract its potential appetite suppressant effects . The compound’s active metabolite, levonorfenfluramine, is a potent serotonin releasing agent and a 5-HT2B and 5-HT2C receptor agonist .
Comparison with Similar Compounds
Dexfenfluramine (D-fenfluramine)
- Pharmacological Profile: Serotoninergic Activity: Potently inhibits serotonin (5-HT) reuptake and promotes release, increasing synaptic 5-HT levels . Clinical Use: Approved for obesity management in the 1990s but withdrawn due to valvulopathy risks linked to 5-HT2B receptor activation . Receptor Binding: Strong affinity for 5-HT2C and 5-HT2B receptors (Ki values in nanomolar range) .
Contrast with Levofenfluramine :
Norfenfluramine (Metabolite)
- Activity : Primary active metabolite of fenfluramine; binds more strongly to 5-HT2B receptors than the parent compound, implicated in valvulopathy .
- Enantiomeric Differences: Nordexfenfluramine: Retains 5-HT2C/2B affinity. Northis compound: Shows weaker serotoninergic activity but stronger sigma receptor binding .
Receptor Binding Data
Table 1 summarizes receptor binding affinities of fenfluramine enantiomers and metabolites:
| Compound | 5-HT1A | 5-HT2B | 5-HT2C | Sigma-1 | Sigma-2 |
|---|---|---|---|---|---|
| Dexfenfluramine | ++ | ++++ | ++++ | + | + |
| This compound | ± | + | + | ++ | ++ |
| Nordexfenfluramine | + | ++++ | ++++ | ± | ± |
| Northis compound | ± | ++ | ++ | +++ | +++ |
Key: ± (negligible), + (weak), ++ (moderate), +++ (strong), ++++ (very strong). Data derived from radioligand assays at 1×10⁻⁶–1×10⁻⁵ M .
Comparison with Structurally Related Compounds
Meta-Chlorophenylpiperazine (mCPP)
Amphetamine Derivatives
- Chlorphentermine, Cloforex: Share fenfluramine's amphetamine backbone but lack trifluoromethyl groups. Primarily norepinephrine releasers, contrasting with this compound's dopamine-focused profile .
Biological Activity
Levofenfluramine, a stereoisomer of fenfluramine, has garnered attention due to its biological activity, particularly in the context of treating epilepsy. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, mechanisms, and clinical implications.
This compound is primarily recognized for its effects on serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. It exhibits agonistic activity at these receptors, which is believed to contribute to its anticonvulsant properties. Additionally, this compound acts as a positive allosteric modulator at the sigma-1 receptor (σ1R), influencing various neurotransmitter systems and potentially enhancing cognitive functions .
| Mechanism | Description |
|---|---|
| 5-HT2 Receptor Agonism | Activates serotonin receptors associated with mood and seizure control. |
| σ1R Modulation | Enhances cognitive function and may reduce seizure frequency. |
| Dopaminergic Activity | Influences dopamine pathways, although less understood. |
Pharmacokinetics
This compound is administered orally and is rapidly absorbed from the gastrointestinal tract. Its bioavailability is not significantly affected by food intake, with peak plasma concentrations typically occurring around three hours post-administration. Steady-state concentrations are reached within three to four days .
Clinical Efficacy
This compound has been primarily studied in the context of refractory epilepsy syndromes such as Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS). Clinical trials have demonstrated its efficacy in reducing seizure frequency.
Case Studies
- Dravet Syndrome : A study involving 12 patients indicated that this compound as an add-on therapy led to significant seizure reduction. Seven patients maintained seizure freedom for over a year, highlighting its long-term efficacy .
- Lennox-Gastaut Syndrome : In a double-blind randomized controlled trial, 54% of patients treated with this compound experienced a ≥50% reduction in monthly convulsive seizures compared to only 5% in the placebo group .
Table 2: Summary of Clinical Trials
| Study Focus | Patient Population | Treatment Duration | Efficacy Rate (%) | Adverse Effects |
|---|---|---|---|---|
| Dravet Syndrome | 12 patients | 1-19 years | Seizure-free: 58% | Mild cardiac thickening |
| Lennox-Gastaut Syndrome | 87 patients | Varies | ≥50% reduction: 54% | Decreased appetite, fatigue |
Safety Profile
The safety profile of this compound appears favorable compared to other antiepileptic drugs. Common adverse effects include decreased appetite, fatigue, diarrhea, and pyrexia. Notably, cardiac monitoring in clinical trials did not reveal significant valvular heart disease or pulmonary arterial hypertension .
Q & A
Q. What experimental models are recommended to study Levofenfluramine’s serotonergic activity, and how should receptor binding assays be designed?
this compound’s serotonergic activity is primarily evaluated via receptor binding assays targeting 5-HT (5-hydroxytryptamine) receptors. Key steps include:
- Using radioligand competition binding assays to determine inhibition constants (Ki) and dissociation constants (Kd). Comparative studies with dexfenfluramine, nordexfenfluramine, and northis compound are critical to isolate subtype-specific effects .
- Validating results with positive controls (e.g., known 5-HT agonists/antagonists) to ensure assay reproducibility .
- Employing tissue homogenates from brain regions rich in 5-HT receptors (e.g., cortex or hippocampus) to quantify tissue-specific binding .
Q. How do this compound’s receptor binding profiles differ from structurally related compounds like Dexfenfluramine?
Q. What methodological considerations are critical for resolving this compound enantiomeric impurities in pharmaceutical samples?
Capillary electrophoresis (CE) with cyclodextrin-based chiral selectors (e.g., dimethyl-β-CD) is optimal for enantiopurity analysis:
- Use a Plackett-Burman experimental design to optimize variables (pH, chiral selector concentration, voltage) and balance resolution vs. migration time .
- Validate the method using spiked samples with known impurity levels (e.g., 0.1–5% this compound in dexfenfluramine). Note that resolutions <1.5 may require orthogonal validation (e.g., HPLC-MS) for quantitative accuracy .
Q. How can researchers reconcile contradictory data on this compound’s receptor affinity across studies?
Contradictions often arise from assay variability (e.g., tissue source, ligand concentration). Mitigation strategies include:
- Standardizing protocols: Use identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and ligand concentrations (e.g., [<sup>3</sup>H]-5-HT at 1–5 nM) .
- Conducting meta-analyses with weighted Ki values to account for inter-lab variability .
- Reporting negative results (e.g., lack of binding to 5-HT1B) to clarify specificity .
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response relationships in preclinical models?
- Apply nonlinear regression (e.g., log[agonist] vs. response) to calculate EC50 values. Use tools like GraphPad Prism for curve fitting.
- For behavioral studies (e.g., appetite suppression), mixed-effects models account for inter-subject variability .
- Include power analyses a priori to ensure sample sizes detect ≥20% effect sizes (α=0.05, β=0.2) .
Methodological Best Practices
Q. How should researchers design studies to compare this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles across species?
- Use allometric scaling to extrapolate human PK parameters (e.g., clearance, volume of distribution) from rodent data.
- Validate PD endpoints (e.g., receptor occupancy via PET imaging) to ensure translational relevance .
- Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific exposure .
Q. What are the key criteria for evaluating this compound’s potential off-target effects in high-throughput screens?
- Prioritize panels assessing monoamine transporters (SERT, NET, DAT) and GPCRs (e.g., adrenergic, dopaminergic receptors).
- Use a threshold of ≥50% inhibition at 10 µM to flag significant off-target activity .
- Cross-validate hits with secondary assays (e.g., functional cAMP assays) to eliminate false positives .
Data Presentation and Reproducibility
Q. How can computational modeling predict this compound’s metabolic interactions in polypharmacy scenarios?
- Apply in silico tools (e.g., Simcyp, Schrodinger’s QikProp) to simulate CYP450-mediated metabolism and drug-drug interactions.
- Validate predictions with human liver microsome assays (HLMs) ± CYP inhibitors (e.g., ketoconazole) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
